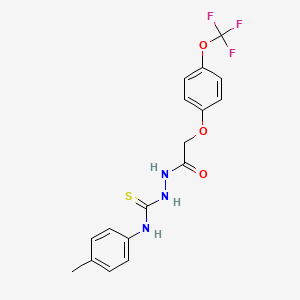
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide, also known as 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide (4-MPT-TFM), is a thiosemicarbazide compound that has recently been used in research studies for its potential medicinal properties. It is a member of the thiosemicarbazide class of compounds and has been found to display a range of activities, such as anti-inflammatory, anti-bacterial, and anti-fungal effects. 4-MPT-TFM has been studied for its potential use in the treatment of various diseases and conditions, including cancer, Alzheimer’s disease, and inflammatory bowel disease (IBD).
科学的研究の応用
Anticancer Potential
- Thiosemicarbazide derivatives have been explored for their potential in treating cancer. For instance, 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide and its variants were studied for their cytotoxic effects on gastric cancer cells. These compounds showed selective toxicity to cancer cells over normal fibroblasts, highlighting their promise as anticancer agents. These studies also suggest possible DNA intercalating properties of such compounds, contributing to their anticancer activity (Pitucha et al., 2020).
Anti-Inflammatory Evaluation
- Thiosemicarbazide derivatives have been investigated for anti-inflammatory properties. Research on 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid, which are structurally related to thiosemicarbazides, showed significant anti-inflammatory activity. Such studies indicate the therapeutic potential of these compounds in inflammation-related conditions (Virmani & Hussain, 2014).
Antimicrobial Properties
- The antimycotic activity of thiosemicarbazide derivatives has been explored. Compounds like 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones, derived from thiosemicarbazides, showed promising antimycotic properties (Wujec et al., 2004).
Analgesic and Anti-Inflammatory Activities
- Certain thiosemicarbazides have been found to exhibit significant analgesic and anti-inflammatory activities. For instance, studies on acetic acid hydrazide containing 5-methyl-2-benzoxazolinone and its thiosemicarbazide derivatives demonstrated high activity in this area, indicating their potential for pain relief and inflammation management (Salgın-Gökşen et al., 2007).
Antioxidant Properties
- Thiosemicarbazide derivatives also exhibit antioxidant properties. For example, compounds like 1-methyl-4-(2-(2-substitutedphenyl-1H-benzimidazol-1-yl)acetyl)thiosemicarbazides have shown good scavenging activity of DPPH radicals, suggesting their potential as antioxidants (Kuş et al., 2008).
Anticonvulsant Activity
- Research on l-(2,6-dimethylphenoxyacetyl)-4-(substituted phenyl)thiosemicarbazides and their derivatives has shown anticonvulsant properties. These compounds have been found to provide protection against convulsions in mice and selectively inhibit NAD-dependent oxidations in rat brain homogenates (Parmar et al., 1977).
Antitumor Activities
- The potential of thiosemicarbazide derivatives in treating tumors has been investigated. For instance, triazole derivatives containing thiosemicarbazides have shown promising antitumor activities, highlighting the therapeutic potential of these compounds in cancer treatment (Koparir, 2019).
特性
IUPAC Name |
1-(4-methylphenyl)-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3S/c1-11-2-4-12(5-3-11)21-16(27)23-22-15(24)10-25-13-6-8-14(9-7-13)26-17(18,19)20/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRTONRLMDMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

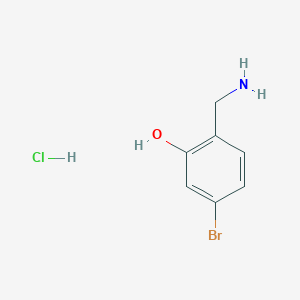
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)
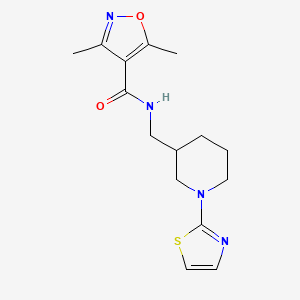
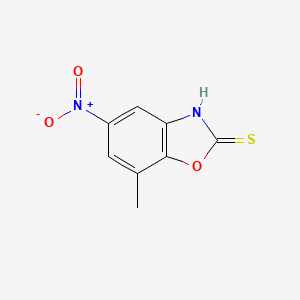
![(E)-3-[3-[(3-carbamoylchromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2645477.png)



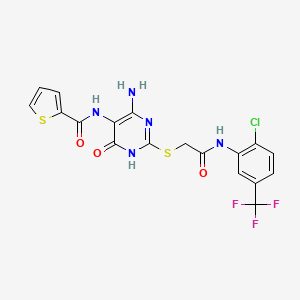
![tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate](/img/structure/B2645486.png)

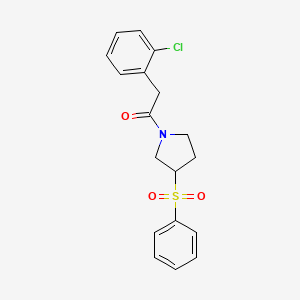
![Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2645490.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2645491.png)